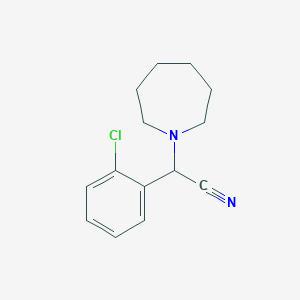

1-Azepanyl(2-chlorophenyl)acetonitrile

Description

1-Azepanyl(2-chlorophenyl)acetonitrile is a nitrile derivative featuring a seven-membered azepane ring attached to a 2-chlorophenyl-substituted acetonitrile scaffold. For instance, 2-(2-chlorophenyl)acetonitrile derivatives are often prepared using acetonitrile as a solvent and triethylamine (TEA) as a base, as seen in the synthesis of carbamates and imine derivatives .

Properties

IUPAC Name |

2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17/h3-4,7-8,14H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRPWTYOWGVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- The 1-azepanyl group introduces a seven-membered ring, likely enhancing lipophilicity and membrane permeability compared to simpler analogs like 2-(2-chlorophenyl)acetonitrile.

- Compounds with bulky substituents (e.g., tetrazines or naphthalene carboxamides) exhibit higher molecular weights and distinct applications, such as pesticides or antimicrobial agents .

- Solubility: Derivatives like CPG (2-(benzylideneamino)-2-(2-chlorophenyl)acetamide) require solvent mixtures (e.g., acetonitrile/isopropanol) for deracemization, whereas methanol suffices for compounds like tLEU, highlighting substituent-dependent solubility .

Pharmacological and Functional Comparisons

- Antimicrobial Activity: Naphthalene carboxamides with 2-chlorophenyl groups (e.g., compound 1 in ) show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Receptor Targeting : 2-(2-Chlorophenyl)acetonitrile derivatives serve as intermediates in synthesizing LXRβ agonists (e.g., compound 7 in ), indicating possible utility in metabolic disorder therapeutics . The azepanyl group may modulate receptor binding affinity due to its conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.